molecular formula C16H24N2O5S B3579699 (3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3579699
M. Wt: 356.4 g/mol
InChI Key: MIJYPFOXQANVKW-UHFFFAOYSA-N
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Description

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a dimethoxyphenyl group and a propylsulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This can be achieved through a series of reactions, including decarboxylation, aldoxime formation, and dehydration

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-DIMETHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to the combination of its dimethoxyphenyl and propylsulfonyl piperazine groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-11-24(20,21)18-9-7-17(8-10-18)16(19)13-5-6-14(22-2)15(12-13)23-3/h5-6,12H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYPFOXQANVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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